molecular formula C15H18N2O3S2 B6540061 2-methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide CAS No. 1060310-30-6

2-methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide

Cat. No.: B6540061
CAS No.: 1060310-30-6
M. Wt: 338.4 g/mol
InChI Key: ZNKJVZRBBZOSMN-UHFFFAOYSA-N
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Description

2-methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The thiophene derivative is then subjected to sulfonation to introduce the sulfonamide group. Finally, the propanamide moiety is introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation and amide coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine.

Scientific Research Applications

2-methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide depends on its specific application. In medicinal chemistry, the sulfonamide group can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to molecular targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)propanamide is unique due to its combination of a thiophene ring, sulfonamide group, and propanamide moiety

Properties

IUPAC Name

2-methyl-N-[4-(thiophen-3-ylmethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-11(2)15(18)17-13-3-5-14(6-4-13)22(19,20)16-9-12-7-8-21-10-12/h3-8,10-11,16H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKJVZRBBZOSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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